molecular formula C23H24N2O2S B2402327 N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 946328-01-4

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2402327
CAS No.: 946328-01-4
M. Wt: 392.52
InChI Key: RFGDGVIEQPLGFP-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The biphenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the biphenyl or thiophene rings.

Scientific Research Applications

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the biphenyl and thiophene rings contribute to the compound’s overall stability and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-morpholino-2-(thiophen-2-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide
  • N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide

Uniqueness

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the specific positioning of the thiophene ring and the presence of the carboxamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c26-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)24-16-22(21-10-15-28-17-21)25-11-13-27-14-12-25/h1-10,15,17,22H,11-14,16H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGDGVIEQPLGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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